

A Spectroscopic Showdown: Unraveling the Tautomeric Nature of Propyl 2,4-dioxovalerate

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| Compound Name: | Propyl 2,4-dioxovalerate | |
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For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's structural dynamics is paramount. **Propyl 2,4-dioxovalerate**, a β -keto ester, presents a classic case of keto-enol tautomerism, an equilibrium that can significantly influence its reactivity and potential biological activity. This guide provides a comparative spectroscopic analysis of **propyl 2,4-dioxovalerate** and its tautomeric forms, supported by experimental data and detailed protocols.

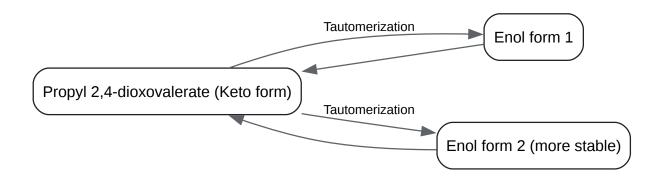
Propyl 2,4-dioxovalerate exists as a mixture of its keto and enol tautomers. The equilibrium between these two forms is a dynamic process influenced by factors such as solvent polarity and temperature. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are invaluable tools for characterizing and quantifying the individual tautomers.

Due to the limited availability of published spectroscopic data for **propyl 2,4-dioxovalerate**, this guide will utilize data from its close structural analog, ethyl 2,4-dioxovalerate, as a representative model. The propyl and ethyl esters are expected to exhibit very similar spectroscopic properties, with minor differences in the signals corresponding to the ester alkyl chain.

Tautomeric Equilibrium

The equilibrium between the keto and enol forms of **propyl 2,4-dioxovalerate** is a fundamental concept in its chemistry. The diketo form can interconvert to two possible enol forms, with the more stable enol form being the one with the conjugated double bond system.





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Tautomeric equilibrium of Propyl 2,4-dioxovalerate.

Spectroscopic Data Comparison

The following tables summarize the expected quantitative spectroscopic data for the keto and enol tautomers of **propyl 2,4-dioxovalerate**, based on the data available for its ethyl analog.

¹H NMR Spectral Data

| Proton Assignment | Keto Tautomer (δ, ppm) | Enol Tautomer (δ, ppm) | Multiplicity |
|--------------------------------|---------------------------|------------------------|--------------|
| -CH₃ (acetyl) | ~2.3 | ~2.1 | Singlet |
| -CH ₂ - (methylene) | ~3.8 | - | Singlet |
| =CH- (vinylic) | - | ~6.0 | Singlet |
| -O-CH ₂ - (propyl) | ~4.2 | ~4.2 | Triplet |
| -CH ₂ - (propyl) | ~1.7 | ~1.7 | Sextet |
| -CH₃ (propyl) | ~0.9 | ~0.9 | Triplet |
| -OH (enol) | - | ~12-14 (broad) | Singlet |

¹³C NMR Spectral Data



| Carbon Assignment | Keto Tautomer (δ, ppm) | Enol Tautomer (δ, ppm) |
|--------------------------------|------------------------|------------------------|
| -CH₃ (acetyl) | ~30 | ~25 |
| -CH ₂ - (methylene) | ~50 | - |
| >C=O (acetyl) | ~200 | ~195 |
| -C(=O)CO ₂ R | ~192 | ~175 |
| =CH- | - | ~98 |
| =C(OH)- | - | ~180 |
| -O-CH ₂ - (propyl) | ~62 | ~62 |
| -CH ₂ - (propyl) | ~22 | ~22 |
| -CH₃ (propyl) | ~10 | ~10 |
| -CO₂R | ~165 | ~165 |

IR Spectral Data

| Vibrational Mode | Keto Tautomer (cm ⁻¹) | Enol Tautomer (cm ⁻¹) | Intensity |
|-----------------------------|--------------------------------------|--------------------------------------|---------------|
| O-H stretch (H- bonded) | - | 3200-2500 | Broad, Strong |
| C-H stretch (sp³) | 3000-2850 | 3000-2850 | Medium |
| C=O stretch (ester) | ~1740 | ~1735 | Strong |
| C=O stretch (ketone) | ~1720 | - | Strong |
| C=O stretch (conjugated) | - | ~1650 | Strong |
| C=C stretch | - | ~1600 | Medium |

Mass Spectrometry Data





The mass spectrum of **propyl 2,4-dioxovalerate** is expected to show a molecular ion peak corresponding to its molecular weight (172.18 g/mol). The fragmentation pattern will be influenced by the tautomeric form present in the ion source.

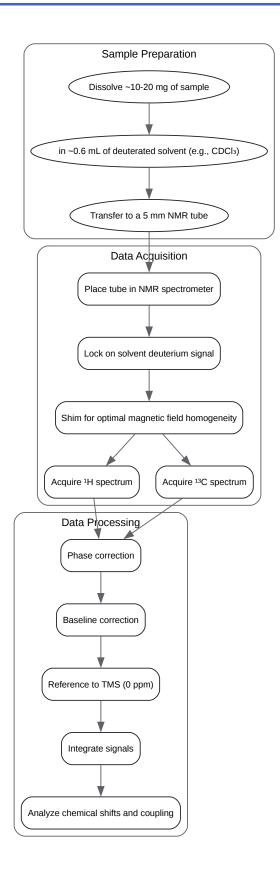
| m/z | Proposed Fragment | Tautomer of Origin |
|-----|---|--------------------|
| 172 | [M] ⁺ | Both |
| 129 | [M - C ₃ H ₇] ⁺ | Both |
| 115 | [M - C ₃ H ₇ O] ⁺ | Both |
| 87 | [CH ₃ COCH ₂ CO] ⁺ | Keto |
| 43 | [CH₃CO] ⁺ | Both |

Experimental Protocols

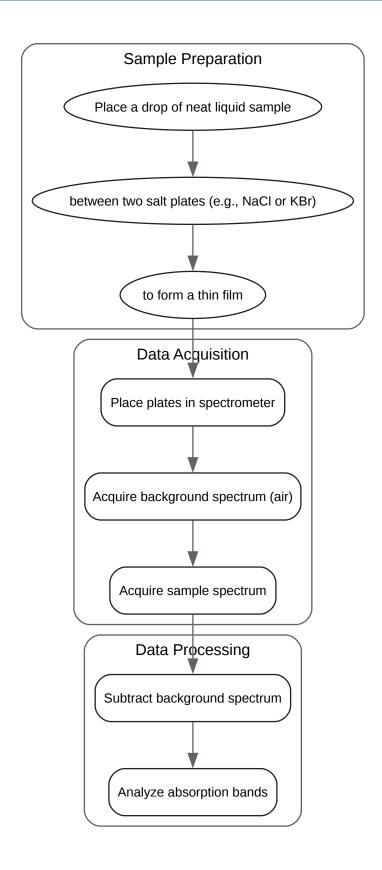
Detailed methodologies are crucial for reproducible spectroscopic analysis.

NMR Spectroscopy

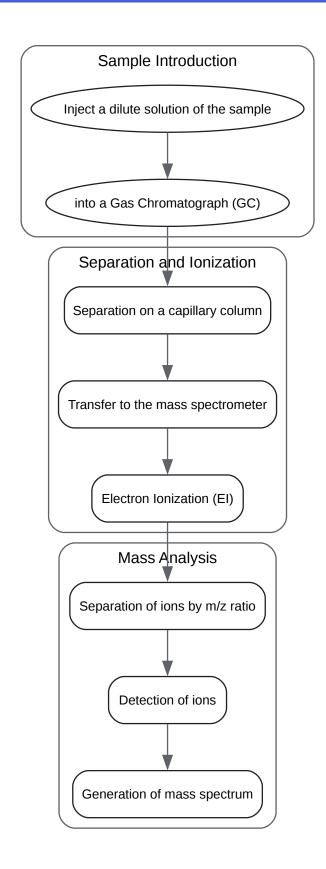












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